
4-Amino-5-bromo-2-chloropyrimidine
Overview
Description
1.1 Molecular Structure and Properties 4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9) is a halogenated pyrimidine derivative with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol . Its structure features substituents at positions 2 (Cl), 4 (NH₂), and 5 (Br) on the pyrimidine ring (Figure 1). The compound is slightly soluble in water and requires storage at 2–4°C in a tightly sealed container .
1.2 Synthesis The compound is synthesized via the reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid, followed by alkaline extraction and recrystallization from acetonitrile (yield: 90%, m.p. 460–461 K) .
1.3 Applications It serves as a critical intermediate in organic synthesis, pharmaceuticals (e.g., kinase inhibitors), and agrochemicals due to its reactive amino and halogen substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination-Chlorination-Amination Sequence
A widely adopted method begins with 2-hydroxypyrimidine as the starting material. The process involves:
- Bromination : Reaction with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) at 30–100°C for 8–14 hours to yield 5-bromo-2-hydroxypyrimidine .
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) at 50–120°C for 5–8 hours, replacing the hydroxyl group with chlorine.
- Amination : Introduction of the amino group via nucleophilic substitution using ammonia or protected amines under reflux conditions.
Example :
- Yield : 94–99% purity after crystallization.
- Key Advantage : High bromine utilization (95–98%) and minimal byproducts.
Nitration-Reduction Pathway
An alternative route starts with 2-chloro-5-nitroaniline :
- Nitration : Nitric acid/sulfuric acid mixture introduces nitro groups.
- Reduction : Catalytic hydrogenation or stannous chloride (SnCl₂) reduces nitro to amino.
- Cyclization : Formation of the pyrimidine ring using urea or thiourea under acidic conditions.
Optimization :
- Temperature Control : Maintaining ≤10°C during reduction prevents decomposition.
- Yield : 85–90% with HPLC purity >98%.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance efficiency:
- Bromination-Chlorination : Conducted in tandem reactors with real-time monitoring to adjust HBr and POCl₃ stoichiometry.
- Purification : Multi-stage crystallization using acetonitrile or ethyl acetate improves yield to 91–96%.
Case Study :
- Throughput : 500 kg/batch with 94.2% yield.
- Cost Reduction : Recycling unreacted HBr saves ~20% raw material costs.
Comparative Analysis of Methods
Parameter | Bromination-Chlorination-Amination | Nitration-Reduction |
---|---|---|
Starting Material | 2-Hydroxypyrimidine | 2-Chloro-5-nitroaniline |
Reaction Steps | 3 | 4 |
Total Yield | 88–94% | 78–85% |
Purity (HPLC) | 98.2–99.4% | 97.5–98.9% |
Scalability | High (industrial-friendly) | Moderate (lab-scale) |
Key Challenge | Bromine volatility | Nitro group over-reduction |
Advanced Optimization Strategies
Catalytic Improvements
- Hydrogen Peroxide Catalysis : Replaces toxic bromine gas, reducing environmental impact.
- Phase-Transfer Catalysts : Cetyltrimethylammonium chloride enhances chlorination efficiency in DMF.
Solvent Selection
- Polar Aprotic Solvents : DMF or DMSO improve reaction kinetics for amination.
- Green Alternatives : Cyclopentyl methyl ether (CPME) reduces waste in large-scale runs.
Troubleshooting Common Issues
Byproduct Formation
- Chloro-Bromo Isomers : Controlled stoichiometry (HBr:POCl₃ = 1:1.2) minimizes isomerization.
- Residual Hydroxyl Groups : Post-reaction quenching with catalase ensures complete hydroxyl removal.
Purification Challenges
- Crystallization Solvents : Acetonitrile yields >98% purity vs. methanol (95%).
- Chromatography : Silica gel chromatography resolves stubborn impurities but increases costs.
Emerging Methodologies
Microwave-Assisted Synthesis
- Conditions : 100–150°C, 300 W irradiation reduces reaction time by 50%.
- Yield : 89% with comparable purity to conventional methods.
Enzymatic Amination
- Biocatalysts : Transaminases selectively introduce amino groups at 4-position, avoiding protection/deprotection steps.
- Limitation : High enzyme costs currently limit industrial adoption.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the amino, bromo, or chloro groups .
Scientific Research Applications
4-Amino-5-bromo-2-chloropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Structurally analogous pyrimidine derivatives differ in substituent patterns, influencing their reactivity, physical properties, and applications. Key comparisons are outlined below.
Structural Analogs and Substituent Variations
Physical and Chemical Properties
- Solubility: The amino group in this compound marginally improves water solubility compared to non-polar analogs like 5-bromo-2-chloro-4-methylpyrimidine .
- Thermal Stability : Higher melting points (e.g., 460–461 K for the title compound) correlate with hydrogen-bonded crystal packing .
Key Differentiators and Research Implications
- Synthetic Versatility: this compound’s balanced reactivity makes it a versatile scaffold, outperforming methyl- or dichloro-substituted analogs in coupling reactions .
Biological Activity
4-Amino-5-bromo-2-chloropyrimidine (ABCP) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This compound serves as an important intermediate in organic synthesis and has been explored for its anticancer, antibacterial, and antifungal properties.
- Molecular Formula : C₄H₃BrClN₃
- Molecular Weight : 208.44 g/mol
- CAS Number : 205672-25-9
- Solubility : Slightly soluble in water
- Melting Point : 189°C to 191°C
Anticancer Activity
Recent studies have demonstrated that ABCP exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of ABCP on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:
Compound | Cell Line | IC₅₀ (µM) | Viability at 20 µM (%) |
---|---|---|---|
ABCP | MCF-7 | 9.22 ± 0.17 | 21.24 |
ABCP | HeLa | 8.47 ± 0.18 | 29.33 |
Tamoxifen | MCF-7 | - | 16.36 |
Avastin | HeLa | - | 16.33 |
These results indicate that ABCP has a comparable or superior inhibitory effect on cell viability compared to standard anticancer drugs such as Tamoxifen and Avastin .
Antimicrobial Activity
ABCP has also been investigated for its antimicrobial properties. A study reported its efficacy against various bacterial strains, demonstrating notable antibacterial and antifungal activities.
Summary of Antimicrobial Studies
The following table outlines the results of antimicrobial assays conducted with ABCP:
Microorganism | Activity |
---|---|
Staphylococcus aureus (Gram-positive) | Inhibition observed |
Escherichia coli (Gram-negative) | Moderate inhibition |
Candida albicans (Fungal) | Effective inhibition |
These findings suggest that ABCP could serve as a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological efficacy of ABCP can be attributed to its unique structural features. The presence of bromine and chlorine atoms in the pyrimidine ring enhances its interaction with biological targets, which may lead to improved potency against cancer cells and pathogens.
Key Structural Features
- Bromine Atom : Enhances lipophilicity, facilitating membrane permeability.
- Chlorine Atom : Increases electronegativity, potentially improving binding affinity to target enzymes.
Q & A
Basic Research Questions
Q. What is the established synthetic route for 4-Amino-5-bromo-2-chloropyrimidine, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K. The reaction mixture is stirred for 6 hours, quenched with ice, basified with NaOH, and extracted with ethyl acetate. Purification involves recrystallization from acetonitrile, yielding 90% with a melting point of 460–461 K. Purity is ensured by successive recrystallization and spectroscopic validation (e.g., NMR, IR) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction reveals a planar pyrimidine ring (r.m.s. deviation: 0.087 Å) with Br, Cl, and the amino group (N7) coplanar. The crystal lattice is stabilized by N7—H72···N3 hydrogen bonds, forming dimers, and N7—H71···N1 interactions extending into a 2D network in the bc plane. Refinement using SHELXL software (riding H-atom model) confirms bond lengths and angles consistent with similar pyrimidine derivatives .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Mandatory precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste handlers to mitigate environmental contamination. Stability under storage conditions (e.g., refrigeration) should be monitored to prevent decomposition .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data during refinement of halogenated pyrimidines?
- Methodological Answer : Discrepancies in X-ray data (e.g., disorder, twinning) are addressed using iterative refinement in SHELXL. For high-resolution data, anisotropic displacement parameters improve accuracy. Hydrogen bonding ambiguities are resolved via Fourier difference maps and free refinement of H-atom positions. Validation tools like PLATON or checkCIF identify geometric outliers .
Q. How can regioselectivity be controlled in cross-coupling reactions involving bromo and chloro substituents?
- Methodological Answer : The bromo group at C5 is more reactive than the chloro group at C2 in Suzuki-Miyaura couplings due to lower bond dissociation energy (C-Br vs. C-Cl). Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands favor C5 substitution. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) further modulate selectivity .
Q. What analytical methodologies characterize degradation products under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation pathways. Hydrolytic decomposition (e.g., dehalogenation) is tracked via halogen-specific detectors (e.g., ICP-MS). Solid-state degradation is analyzed using PXRD to detect polymorphic changes or amorphous content .
Q. How does the electronic environment of the pyrimidine ring influence substituent reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : Electron-withdrawing groups (Br, Cl) activate the ring for NAS at C4 (para to Cl) due to resonance stabilization of the Meisenheimer intermediate. DFT calculations (e.g., NBO analysis) quantify charge distribution, showing enhanced electrophilicity at C4 (-0.32 e) compared to C2 (-0.28 e) .
Q. What challenges arise in computational modeling of this compound's supramolecular assembly?
- Methodological Answer : Force fields (e.g., GAFF) often underestimate halogen bonding contributions. Molecular dynamics simulations require explicit polarization corrections for Br and Cl. Crystal packing predictions are improved using PIXEL energy calculations, which partition lattice energies into Coulombic, polarization, and dispersion terms .
Properties
IUPAC Name |
5-bromo-2-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWALNIZDHZTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376878 | |
Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-25-9 | |
Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-bromo-2-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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